
13,14-dihydro-15-keto-tetranor Prostaglandin D2
Overview
Description
13,14-Dihydro-15-keto-tetranor Prostaglandin D2 is a metabolite of Prostaglandin D2. It is formed through the reduction of the double bond between carbon-13 and carbon-14 and the oxidation of the hydroxyl group at carbon-15. This compound is significant as a biomarker for studying Prostaglandin D2-related diseases .
Mechanism of Action
Target of Action
The primary target of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 is the CRTH2/DP2 receptor . This receptor plays a crucial role in mediating the effects of prostaglandin D2, a lipid compound involved in several biological processes including inflammation and allergic responses .
Mode of Action
This compound acts as a selective agonist for the CRTH2/DP2 receptor . By binding to this receptor, it triggers a series of intracellular events that lead to the physiological responses associated with prostaglandin D2 .
Biochemical Pathways
The compound is a metabolite of prostaglandin D2, formed through the 15-hydroxy PGDH pathway . This pathway involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto prostaglandins . The downstream effects of this pathway are largely dependent on the specific physiological context and can include a variety of responses related to inflammation and allergic reactions .
Pharmacokinetics
It’s known that the compound is a metabolite of prostaglandin d2 , suggesting that its bioavailability and pharmacokinetic profile would be influenced by the metabolic processes that produce it.
Result of Action
The activation of the CRTH2/DP2 receptor by this compound can lead to various molecular and cellular effects. For instance, it has been shown to inhibit ion flux in a canine colonic mucosa preparation . As a biomarker, it can be used to study diseases related to prostaglandin D2 .
Biochemical Analysis
Biochemical Properties
13,14-dihydro-15-keto-tetranor Prostaglandin D2 is known to interact with various enzymes and proteins. It is a known agonist for the CRTH2/DP2 receptor . The nature of these interactions is crucial for the biochemical reactions involving this compound .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its role as a biomarker for Prostaglandin D2-related diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Dihydro-15-keto-tetranor Prostaglandin D2 typically involves the reduction of Prostaglandin D2 followed by oxidation. The reduction of the double bond between carbon-13 and carbon-14 is achieved using hydrogenation catalysts. The hydroxyl group at carbon-15 is then oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: the general approach involves large-scale synthesis using the same reduction and oxidation reactions as in laboratory settings, with optimizations for yield and purity .
Types of Reactions:
Oxidation: The hydroxyl group at carbon-15 can be oxidized to a ketone.
Reduction: The double bond between carbon-13 and carbon-14 can be reduced to a single bond.
Substitution: Functional groups on the molecule can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of 13,14-Dihydro-15-keto Prostaglandin D2.
Reduction: Formation of 13,14-Dihydro Prostaglandin D2.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
13,14-Dihydro-15-keto-tetranor Prostaglandin D2 is used extensively in scientific research as a biomarker for Prostaglandin D2-related diseases. It is utilized in studies related to inflammation, allergic reactions, and other physiological processes mediated by Prostaglandin D2. Additionally, it serves as a tool for understanding the metabolic pathways of Prostaglandin D2 and its role in various biological systems .
Comparison with Similar Compounds
- 13,14-Dihydro-15-keto Prostaglandin D2
- 13,14-Dihydro-15-keto Prostaglandin E2
- 13,14-Dihydro-15-keto Prostaglandin F1α
Comparison: 13,14-Dihydro-15-keto-tetranor Prostaglandin D2 is unique due to its specific metabolic pathway and its role as a biomarker for Prostaglandin D2-related diseases. While similar compounds like 13,14-Dihydro-15-keto Prostaglandin E2 and 13,14-Dihydro-15-keto Prostaglandin F1α share some structural similarities, they differ in their biological activities and specific receptor interactions .
Properties
IUPAC Name |
3-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-13,15,19H,2-10H2,1H3,(H,20,21)/t12-,13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXGXJHOQWHINC-NFAWXSAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348116 | |
Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204116-69-7 | |
Record name | 3-[(1R,2R,5S)-5-Hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401348116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 13,14-dihydro-15-keto-tetranor Prostaglandin D2 in the context of Alzheimer’s disease?
A1: This study identified this compound as a potential biomarker for both AD and mild cognitive impairment (MCI). [] The research found significantly different levels of this metabolite in the urine of AD and MCI patients compared to cognitively normal individuals. While the exact mechanisms are still under investigation, this difference suggests a potential link between this compound and the development and progression of AD. Further research is needed to understand the specific role of this metabolite in the disease process.
Q2: How does the identification of this compound contribute to AD diagnosis?
A2: This study developed diagnostic panels based on urinary metabolites, including this compound, combined with age and APOE status. [] These panels showed promising results in differentiating between AD, MCI, and cognitively normal individuals. While more research is needed to validate these findings, this approach highlights the potential of using urinary biomarkers like this compound for early and non-invasive AD diagnosis.
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